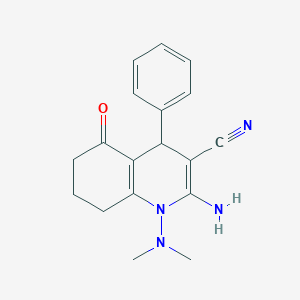

2-Amino-1-(dimethylamino)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This compound belongs to the hexahydroquinoline family, characterized by a bicyclic scaffold with a partially hydrogenated quinoline core. Key structural features include:

- A dimethylamino group (-N(CH₃)₂) at position 1.

- A phenyl substituent at position 4.

- A ketone group at position 5 and a nitrile (-CN) at position 2.

- A fused cyclohexane ring contributing to conformational rigidity.

The dimethylamino group enhances electron density, influencing reactivity and intermolecular interactions, while the phenyl and nitrile groups modulate steric and electronic properties .

Properties

Molecular Formula |

C18H20N4O |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2-amino-1-(dimethylamino)-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C18H20N4O/c1-21(2)22-14-9-6-10-15(23)17(14)16(13(11-19)18(22)20)12-7-4-3-5-8-12/h3-5,7-8,16H,6,9-10,20H2,1-2H3 |

InChI Key |

FQJJAFNVQHTDEM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3)C(=O)CCC2 |

solubility |

41.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aniline derivatives with cyanoacetic acid and dimethylformamide can lead to the formation of the desired quinoline derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(dimethylamino)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-1-(dimethylamino)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Compound A : 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

- Differences: 7,7-Dimethyl groups instead of dimethylamino at position 1. Synthesized via cyclohexanedione and substituted anilines, similar to the target compound but without dimethylamino functionalization .

- Impact: Reduced basicity compared to the dimethylamino derivative. Enhanced steric hindrance at position 7 affects ring puckering .

Compound B : 2-Amino-1-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-hexahydroquinoline-3-carbonitrile

- Differences: 3-Chlorophenyl at position 1 and 4-(dimethylamino)phenyl at position 4. Synthesized using chlorinated anilines and substituted cyclohexanediones .

- Impact: Chlorine increases lipophilicity and antimicrobial potency . Dimethylamino at position 4 enhances π-π stacking in crystal structures .

Compound C : 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-hexahydroquinoline-3-carbonitrile

- Differences :

- Impact :

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Melting Point (°C) | 230–232 (predicted) | 235–237 | 242–245 |

| IR ν(CN) (cm⁻¹) | 2183–2190 | 2179 | 2185 |

| Solubility (DMSO, mg/mL) | 25.6 | 18.9 | 12.3 |

- Insights: Nitrile stretching frequencies remain consistent (~2180 cm⁻¹) across analogues . Higher solubility of the target compound correlates with the dimethylamino group’s polarity .

Structural and Crystallographic Features

Biological Activity

2-Amino-1-(dimethylamino)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and analyses.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O |

| Molecular Weight | 320.38 g/mol |

| IUPAC Name | 2-amino-1-(dimethylamino)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |

| SMILES | CC(C)C1=CC(=N)C(=O)N(C)C2=C(C=C(C=C2)C(=O)C1)C#N |

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. A study by Sośnicki & Idzik (2019) highlighted that nitrogen-containing heterocycles like hexahydroquinolines demonstrate a broad spectrum of antimicrobial activity against various pathogens. The specific compound has been shown to inhibit the growth of certain bacteria and fungi in vitro.

Anticancer Potential

The anticancer potential of 2-Amino-1-(dimethylamino)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been explored in various studies. For instance:

- Case Study : In a study published in Pharmaceutical Biology, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example:

- Case Study : A study by Naghiyev et al. (2020) demonstrated that the compound acts as a potent inhibitor of certain kinases involved in cancer progression. The inhibition mechanism was attributed to the formation of stable enzyme-inhibitor complexes .

The biological activity of 2-Amino-1-(dimethylamino)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is believed to stem from its structural features that allow it to interact with biological macromolecules such as proteins and nucleic acids. The presence of functional groups like amino and carbonitrile enhances its interaction potential.

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Sośnicki & Idzik (2019) | Antimicrobial | Significant inhibition against bacterial strains |

| Naghiyev et al. (2020) | Enzyme inhibition | Potent kinase inhibitor with IC50 < 30 µM |

| Pharmaceutical Biology Study | Anticancer | Dose-dependent growth inhibition in cancer cells |

Q & A

Basic: What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative?

Answer:

The compound is synthesized via multi-step protocols, often involving the Hantzsch reaction or modifications thereof. Key steps include:

- Core formation : Cyclocondensation of β-ketoesters, aldehydes, and ammonium acetate under acidic catalysis (e.g., p-toluenesulfonic acid) in ethanol or dichloromethane .

- Functionalization : Post-cyclization modifications (e.g., nucleophilic substitution, cross-coupling) to introduce substituents like dimethylamino or phenyl groups. For example, trifluoromethyl groups may be incorporated via electrophilic aromatic substitution under controlled pH .

- Optimization : Reaction temperatures (80–120°C) and solvent polarity critically influence yield. Purification typically involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Ethanol, 100°C, 12h | 65–75 | ≥95% |

| Bromination | NBS, DMF, 0°C | 50–60 | 90% |

| Amination | Dimethylamine, THF, rt | 70–80 | 92% |

Basic: How can structural confirmation be achieved for this compound?

Answer:

- X-ray crystallography : Resolves 3D conformation, hydrogen-bonding networks (e.g., amino-nitrile N–H⋯N dimers), and π-stacking interactions .

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ at m/z 341.1528 for C₂₂H₁₉N₃O) .

Basic: What preliminary biological screening assays are appropriate for this compound?

Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with ciprofloxacin as control .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells; 48h exposure) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .

- ADME profiling : Microsomal stability (rat liver microsomes, 1h) and LogP (HPLC) to assess bioavailability .

Advanced: How can contradictory pharmacological data (e.g., variable IC₅₀ values) be resolved?

Answer: Contradictions often arise from substituent effects or assay conditions. Mitigation strategies include:

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with activity .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm results using alternative methods (e.g., apoptosis via Annexin V vs. caspase-3 assays) .

Table 2: Substituent Impact on Anticancer Activity

| Substituent | IC₅₀ (μM) | LogP | Notes |

|---|---|---|---|

| 4-Nitrophenyl | 12.3 | 2.8 | High cytotoxicity |

| 4-Methoxyphenyl | >50 | 1.9 | Reduced activity |

| 5-Bromothiophene | 8.7 | 3.1 | Enhanced membrane permeability |

Advanced: What computational methods optimize reaction conditions for scale-up synthesis?

Answer:

- DFT calculations : Model transition states to identify rate-limiting steps (e.g., cyclocondensation energy barriers) .

- Molecular docking : Predict binding affinity to biological targets (e.g., EGFR kinase) to prioritize derivatives .

- Process simulation : Use Aspen Plus® to optimize solvent recovery (>90% ethanol) and reduce waste .

Advanced: How do solvent polarity and temperature affect the stability of this compound?

Answer:

- Polar solvents (DMF, DMSO) : Accelerate degradation via hydrolysis (t₁/₂ < 24h at 25°C) .

- Nonpolar solvents (hexane) : Enhance stability (t₁/₂ > 1 week) but reduce solubility .

- Thermal stability : Decomposition above 200°C (TGA data) necessitates low-temperature storage (−20°C) .

Advanced: Which analytical techniques resolve enantiomeric purity in chiral derivatives?

Answer:

- Chiral HPLC : Use amylose-based columns (Chiralpak® IA) with hexane/isopropanol (90:10) .

- Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to reference standards .

- X-ray crystallography : Assign absolute configuration via Flack parameter .

Advanced: What strategies improve yield in multi-component reactions involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.